1alpha, 24, 25-Trihydroxy VD2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

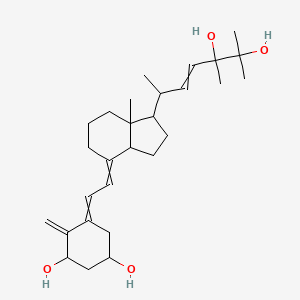

5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGCLKZOZQUAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biological Activity of 1α,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of vitamin D2, a secosteroid known for its crucial role in calcium homeostasis and bone metabolism. While the biological activities of the dihydroxyvitamin D metabolites, 1α,25-dihydroxyvitamin D₂ (1α,25-(OH)₂D₂) and 1α,25-dihydroxyvitamin D₃ (1α,25-(OH)₂D₃), have been extensively studied, the trihydroxy metabolites represent a newer frontier in vitamin D research. This technical guide provides a comprehensive overview of the synthesis and biological activity of 1α,24,25-trihydroxyvitamin D₂, a molecule of interest for its potential therapeutic applications, including in the realms of cancer and metabolic bone diseases. This document details synthetic pathways, summarizes key biological activities with quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways.

Synthesis of 1α,24,25-Trihydroxyvitamin D2

Convergent Chemical Synthesis Strategy

A convergent synthesis approach is a common and versatile method for producing various vitamin D analogs. This strategy involves the independent synthesis of the A-ring and the C/D-ring (with the side chain) fragments, which are then coupled to form the final molecule. A proposed pathway for 1α,24,25-trihydroxyvitamin D₂ would likely start from ergosterol or vitamin D₂ itself.

Key Steps in a Convergent Synthesis:

-

Preparation of the C/D-Ring Synthon: This fragment, containing the hydroxylated side chain, can be synthesized from a suitable starting material. For 1α,24,25-trihydroxyvitamin D₂, this would involve the stereoselective introduction of hydroxyl groups at the C-24 and C-25 positions.

-

Preparation of the A-Ring Synthon: The A-ring fragment, containing the 1α-hydroxyl group, is typically prepared from a chiral starting material to ensure the correct stereochemistry.

-

Coupling of the A-Ring and C/D-Ring Fragments: A common method for coupling is the Wittig-Horner reaction, which involves a phosphine oxide derivative of the A-ring and a ketone derivative of the C/D-ring.[1]

-

Deprotection and Isomerization: Following the coupling reaction, protecting groups are removed, and a photoisomerization step may be necessary to obtain the final triene system of the vitamin D molecule.

A patent for the synthesis of the related compound, 1α,24(S)-dihydroxyvitamin D₂, outlines a multi-step process starting from ergosterol, which is converted to 24-hydroxyergosterol. This intermediate is then irradiated and thermally converted to 24-hydroxyvitamin D₂, which is subsequently converted in six steps to 1α,24(S)-dihydroxyvitamin D₂.[2] A similar strategy could be adapted to introduce the 25-hydroxyl group.

Enzymatic Synthesis

1α,24,25-Trihydroxyvitamin D₂ is a known catabolite of 1α,25-dihydroxyvitamin D₂.[3] The hydroxylation at the C-24 position is catalyzed by the enzyme 25-hydroxyvitamin D-24-hydroxylase, also known as CYP24A1.[4] This mitochondrial enzyme plays a key role in vitamin D metabolism by initiating the degradation of the active form of vitamin D.

Biological Activity of 1α,24,25-Trihydroxyvitamin D2

The biological activity of 1α,24,25-trihydroxyvitamin D₂ is not as extensively characterized as its dihydroxy counterparts. However, studies on related compounds provide insights into its potential effects on the vitamin D receptor (VDR), cell proliferation, and calcium metabolism.

Vitamin D Receptor (VDR) Binding Affinity

The biological actions of vitamin D metabolites are primarily mediated through their binding to the nuclear vitamin D receptor (VDR). The affinity of a ligand for the VDR is a key determinant of its biological potency. While specific Ki or IC₅₀ values for 1α,24,25-trihydroxyvitamin D₂ are not widely reported, data for related compounds suggest that additional hydroxylation at the C-24 position can influence VDR binding. For instance, the VDR binding affinity of 1α,24R,25-trihydroxyvitamin D₃ was found to be lower than that of 1α,25-dihydroxyvitamin D₃.

| Compound | Relative VDR Binding Affinity (%) (Compared to 1α,25-(OH)₂D₃) |

| 1α,25-(OH)₂D₃ | 100 |

| 1α,25-(OH)₂D₂ | ~100[5] |

| 24-epi-1α,25-(OH)₂D₂ | Less active than 1α,25-(OH)₂D₃[5] |

| 1α,24(S)-(OH)₂D₂ | Potent VDR agonist[6] |

Note: Specific quantitative data for 1α,24,25-trihydroxyvitamin D₂ is limited. The table presents data for structurally related compounds to provide context.

Antiproliferative and Differentiation-Inducing Activity

Vitamin D compounds are known to inhibit the proliferation and induce the differentiation of various cancer cell lines. Studies on 1,24(S)-dihydroxyvitamin D₂ have demonstrated its potent antiproliferative activity in breast cancer models. It was shown to inhibit the growth of VDR-positive breast cancer cells and reduce the growth of MCF-7 xenografts in nude mice by 50% after five weeks of treatment (at doses of 10 µg/kg or 50 µg/kg) without causing hypercalcemia.[6] It is plausible that 1α,24,25-trihydroxyvitamin D₂ may also possess similar antiproliferative and pro-differentiating properties.

| Cell Line | Compound | IC₅₀ (nM) | Reference |

| Human Malignant Melanoma A375 | PRI-1733 (a 24R-epimer of a 1,25(OH)₂D₂ analog) | 0.028 | [7] |

Note: The table provides data for a closely related analog due to the limited availability of specific IC₅₀ values for 1α,24,25-trihydroxyvitamin D₂.

Effects on Calcium Metabolism

A primary physiological role of vitamin D is the regulation of calcium and phosphate homeostasis. This includes stimulating intestinal calcium absorption and bone calcium mobilization. The calcemic activity of vitamin D analogs is a critical consideration for their therapeutic development, as hypercalcemia is a major dose-limiting side effect. The related compound 1,24(S)-dihydroxyvitamin D₂ has been reported to have low calcemic activity, suggesting that 1α,24,25-trihydroxyvitamin D₂ might also exhibit a favorable therapeutic window with reduced hypercalcemic risk.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 1α,24,25-trihydroxyvitamin D₂.

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity of 1α,24,25-trihydroxyvitamin D₂ for the VDR.

Materials:

-

Recombinant human VDR

-

[³H]-1α,25(OH)₂D₃ (radioligand)

-

1α,24,25-trihydroxyvitamin D₂ (test compound)

-

Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4)

-

Hydroxylapatite slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of 1α,24,25-trihydroxyvitamin D₂ and unlabeled 1α,25(OH)₂D₃ in the assay buffer.

-

In microcentrifuge tubes, incubate a fixed concentration of [³H]-1α,25(OH)₂D₃ with the recombinant VDR in the presence of either buffer (total binding), an excess of unlabeled 1α,25(OH)₂D₃ (non-specific binding), or varying concentrations of 1α,24,25-trihydroxyvitamin D₂.

-

Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.

-

Add hydroxylapatite slurry to each tube to bind the VDR-ligand complex.

-

Wash the hydroxylapatite pellets with buffer to remove unbound radioligand.

-

Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cell Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction)

Objective: To assess the ability of 1α,24,25-trihydroxyvitamin D₂ to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

1α,24,25-trihydroxyvitamin D₂

-

Nitroblue tetrazolium (NBT) solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Microscope

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium with 10% FBS.

-

Seed the cells in a multi-well plate and treat with varying concentrations of 1α,24,25-trihydroxyvitamin D₂ for 3-5 days.

-

After the incubation period, harvest the cells and resuspend them in a solution containing NBT and PMA.

-

Incubate the cells at 37°C for 25 minutes.

-

Prepare cytospin slides of the cells.

-

Count the number of cells containing blue-black formazan deposits (NBT-positive cells) under a microscope.

-

Calculate the percentage of NBT-positive cells to determine the extent of differentiation.[8]

In Vivo Bone Calcium Mobilization Assay in Rats

Objective: To evaluate the effect of 1α,24,25-trihydroxyvitamin D₂ on the mobilization of calcium from bone in an in vivo model.

Materials:

-

Vitamin D-deficient rats

-

Low calcium diet

-

1α,24,25-trihydroxyvitamin D₂

-

Vehicle control (e.g., propylene glycol)

-

Calcium assay kit

Procedure:

-

Induce vitamin D deficiency in rats by feeding them a vitamin D-deficient diet for several weeks.

-

Switch the rats to a low calcium diet for a few days prior to the experiment.

-

Administer a single dose of 1α,24,25-trihydroxyvitamin D₂ or vehicle control to the rats via intraperitoneal or oral gavage.

-

Collect blood samples at various time points (e.g., 0, 6, 12, 24 hours) after administration.

-

Measure the serum calcium concentration using a calcium assay kit.

-

An increase in serum calcium levels in the treated group compared to the control group indicates bone calcium mobilization.

Signaling Pathways

The biological effects of 1α,24,25-trihydroxyvitamin D₂ are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. While specific gene expression profiles for 1α,24,25-trihydroxyvitamin D₂ are not yet well-defined, the general VDR signaling pathway provides a framework for its mechanism of action.

Upon binding to 1α,24,25-trihydroxyvitamin D₂, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide range of biological processes, including calcium metabolism, cell proliferation, differentiation, and immune function.[9]

Conclusion

1α,24,25-Trihydroxyvitamin D₂ is a metabolite of vitamin D₂ with potential therapeutic relevance. While detailed information on its synthesis and specific biological activities is still emerging, this guide provides a comprehensive overview based on current knowledge of related compounds. The convergent synthesis strategy offers a viable route for its chemical preparation, and its biological effects are likely mediated through the VDR signaling pathway, influencing gene expression related to cell proliferation, differentiation, and calcium metabolism. Further research is warranted to fully elucidate the pharmacological profile of 1α,24,25-trihydroxyvitamin D₂ and to explore its potential as a therapeutic agent for various diseases. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

- 1. An efficient convergent synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6143910A - Methods for preparation and use of 1α, 24(S) -dihydroxy vitamin D2 - Google Patents [patents.google.com]

- 3. CA2517125A1 - Methods for preparation and use of 1.alpha.,24(s)-dihydroxyvitamin d2 - Google Patents [patents.google.com]

- 4. In vitro synthesis of 1 alpha,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol by isolated calvarial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,24(S)-dihydroxyvitamin D2, an endogenous vitamin D2 metabolite, inhibits growth of breast cancer cells and tumors [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of Double Point Modified Analogs of 1,25-Dihydroxyvitamin D2 Against Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-1α,25-Dihydroxyvitamin D3: Synthesis and Structure–Function Study | MDPI [mdpi.com]

- 9. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of 1α,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1α,24,25-Trihydroxyvitamin D2 [1α,24,25-(OH)₃D₂], a significant metabolite of the active form of vitamin D2. The document details its discovery, enzymatic synthesis, and biological role, with a focus on its interaction with the vitamin D receptor (VDR) and its subsequent signaling pathways. Detailed experimental protocols for the synthesis, purification, and characterization of this and similar vitamin D analogs are provided, alongside methodologies for assessing its biological activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of vitamin D metabolism and the development of novel vitamin D-based therapeutics.

Introduction

Vitamin D, in its various forms, plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. The biological activity of vitamin D is mediated by its hormonally active form, 1α,25-dihydroxyvitamin D [1α,25-(OH)₂D]. While the D3 form has been extensively studied, the metabolic fate and biological significance of the D2 analog, ergocalciferol, are of increasing interest. 1α,24,25-Trihydroxyvitamin D2 is a key metabolite in the catabolic pathway of 1α,25-dihydroxyvitamin D2, primarily formed through the action of the enzyme CYP24A1. Understanding the characteristics of this trihydroxy metabolite is essential for elucidating the complete picture of vitamin D2 metabolism and its physiological effects.

Discovery and Biosynthesis

1α,24,25-Trihydroxyvitamin D2 was first identified as a new metabolite of vitamin D2 produced in vitro by perfusing isolated rat kidneys with 1,25-dihydroxyvitamin D2[1]. This discovery highlighted a novel metabolic pathway for the inactivation of the active form of vitamin D2. The biosynthesis of 1α,24,25-(OH)₃D₂ is a multi-step enzymatic process.

The primary enzyme responsible for the synthesis of 1α,24,25-(OH)₃D₂ from 1α,25-(OH)₂D₂ is the mitochondrial enzyme CYP24A1 , also known as 25-hydroxyvitamin D-24-hydroxylase. This enzyme catalyzes the hydroxylation of 1α,25-(OH)₂D₂ at the C-24 position. Subsequently, the same enzyme can further hydroxylate 1α,24,25-(OH)₃D₂ at other positions, leading to its eventual degradation and excretion[2][3].

Biological Activity and Signaling Pathway

The biological activity of vitamin D metabolites is primarily mediated through their binding to the Vitamin D Receptor (VDR) , a nuclear transcription factor. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The signaling pathway of 1α,24,25-(OH)₃D₂ is intrinsically linked to the general vitamin D signaling cascade.

Quantitative Data

Precise quantitative data for the biological activity of 1α,24,25-Trihydroxyvitamin D2 are limited in publicly available literature. However, data for related vitamin D analogs provide a valuable framework for comparison.

| Compound | VDR Binding Affinity (IC₅₀) | HL-60 Cell Differentiation (ED₅₀) | Reference |

| 1α,25-(OH)₂D₃ | ~0.1 - 1 nM | 5.7 x 10⁻⁹ M | [4][5] |

| 1α,25-(OH)₂D₂ | Comparable to 1α,25-(OH)₂D₃ | Comparable to 1α,25-(OH)₂D₃ | [6] |

| 24-epi-1,25-(OH)₂D₂ | Less active than 1α,25-(OH)₂D₃ | Less active than 1α,25-(OH)₂D₃ | [6] |

| 1α,24,25-(OH)₃D₂ | Data not available | Data not available |

Experimental Protocols

Synthesis of Vitamin D Analogs (General Convergent Strategy)

A common and efficient method for synthesizing vitamin D analogs is the convergent approach, which involves the synthesis of the A-ring and the C/D-ring (upper fragment) separately, followed by their coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. An efficient convergent synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,25-Dihydroxyvitamin D3-induced differentiation in a human promyelocytic leukemia cell line (HL-60): receptor-mediated maturation to macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

- 6. Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 1α,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)3D2) is a metabolite of the biologically active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). While extensive research has focused on the parent compound, the precise mechanism of action and quantitative biological activity of 1α,24,25-(OH)3D2 are less well-defined. This technical guide synthesizes the current understanding of its metabolic pathway, inferred molecular interactions, and potential physiological roles, drawing upon comparative data from related vitamin D analogs. This document provides a framework for researchers and drug development professionals to understand and investigate the therapeutic potential of this and other 24-hydroxylated vitamin D compounds.

Introduction

Vitamin D and its metabolites are crucial regulators of calcium and phosphate homeostasis, bone metabolism, and a wide range of other physiological processes, including immune modulation and cell differentiation. The biological effects of vitamin D are primarily mediated by the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous target genes. The most potent natural ligand for the VDR is 1α,25-dihydroxyvitamin D3 (Calcitriol). Its vitamin D2 counterpart, 1α,25-(OH)2D2, also exhibits high affinity for the VDR and similar biological activity. The hydroxylation of these active forms, particularly at the C-24 position, has traditionally been viewed as a catabolic pathway leading to inactivation. However, emerging evidence suggests that 24-hydroxylated metabolites may retain significant biological activity. This guide focuses on 1α,24,25-(OH)3D2, a key metabolite in the vitamin D2 pathway.

The Canonical Vitamin D Receptor (VDR) Signaling Pathway

The predominant mechanism of action for vitamin D compounds is through the nuclear VDR. This pathway involves a series of steps leading to the modulation of gene expression.

-

Ligand Binding: 1α,24,25-(OH)3D2, like other vitamin D metabolites, is presumed to enter the target cell and bind to the ligand-binding domain of the VDR in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the retinoid X receptor (RXR).

-

DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the rate of transcription of the target gene by RNA polymerase II, leading to either an increase or decrease in the synthesis of the corresponding protein.

Metabolism of 1α,25-Dihydroxyvitamin D2

1α,24,25-(OH)3D2 is a product of the metabolism of 1α,25-(OH)2D2, primarily catalyzed by the enzyme 24-hydroxylase (CYP24A1). This enzyme is a key regulator of vitamin D homeostasis, as it initiates the catabolism of both 1,25-(OH)2D3 and 1,25-(OH)2D2. The expression of CYP24A1 is induced by high levels of 1,25-(OH)2D, creating a negative feedback loop.

The metabolic cascade in humans involves the conversion of 1α,25-(OH)2D2 to 1α,24,25-(OH)3D2, which can then be further metabolized to various other products, ultimately leading to its inactivation and excretion.

Quantitative Data and Biological Activity

The following table summarizes comparative data for related vitamin D analogs to provide a context for the potential activity of 1α,24,25-(OH)3D2.

| Compound | VDR Binding Affinity (Relative to 1,25-(OH)2D3) | Intestinal Calcium Absorption | Bone Calcium Mobilization | Reference |

| 1α,25-(OH)2D3 | 100% | High | High | Baseline |

| 1α,25-(OH)2D2 | ~100% | High | High | [1][2] |

| 24-epi-1,25-(OH)2D2 | ~33% | ~50% of 1,25-(OH)2D2 | Inactive in vivo (short-lived effect) | [1] |

| 1α,24(R),25-(OH)3D3 | Lower than 1,25-(OH)2D3 | Active | Active | [3] |

Based on this comparative data, it can be inferred that 1α,24,25-(OH)3D2 likely possesses a lower binding affinity for the VDR than 1α,25-(OH)2D2 and consequently may exhibit reduced, but still potentially significant, biological activity in regulating gene expression and physiological processes.

Experimental Protocols

The biological activity of 1α,24,25-(OH)3D2 can be characterized using a variety of in vitro assays. The following are detailed methodologies for key experiments.

VDR Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Objective: To determine the relative binding affinity (IC50) of 1α,24,25-(OH)3D2 for the VDR.

Materials:

-

Recombinant human VDR

-

[³H]-1α,25-(OH)2D3 (radioligand)

-

Unlabeled 1α,25-(OH)2D3 (positive control)

-

Test compound: 1α,24,25-(OH)3D2

-

Assay buffer (e.g., Tris-HCl buffer containing stabilizers)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and the unlabeled positive control.

-

In a multi-well plate, incubate a fixed concentration of recombinant VDR and [³H]-1α,25-(OH)2D3 with the various concentrations of the test compound or control.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 1α,25-(OH)2D3).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

VDR-Mediated Reporter Gene Assay

This assay measures the functional ability of a compound to activate VDR-mediated gene transcription.

Objective: To determine the functional potency (EC50) of 1α,24,25-(OH)3D2 as a VDR agonist.

Materials:

-

A suitable human cell line (e.g., HEK293T, HaCaT)

-

An expression vector for human VDR

-

A reporter vector containing a luciferase gene downstream of a promoter with multiple VDREs

-

Transfection reagent

-

Cell culture medium (charcoal-stripped serum to remove endogenous steroids)

-

Test compound: 1α,24,25-(OH)3D2

-

Positive control: 1α,25-(OH)2D3

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound or the positive control. Include a vehicle-only control.

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and luciferase expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the log concentration of the test compound and use non-linear regression to determine the EC50 value.

Conclusion and Future Directions

1α,24,25-Trihydroxyvitamin D2 is an important metabolite in the vitamin D2 endocrine system. While it is a product of the catabolic pathway initiated by CYP24A1, comparative evidence from related 24-hydroxylated analogs suggests that it likely retains a degree of biological activity. Its mechanism of action is presumed to follow the canonical VDR signaling pathway, involving ligand binding, heterodimerization with RXR, binding to VDREs, and modulation of target gene transcription.

Future research should focus on obtaining direct quantitative data on the VDR binding affinity and functional potency of 1α,24,25-(OH)3D2. Furthermore, comprehensive studies on its effects on the expression of key vitamin D target genes (e.g., CYP24A1, osteocalcin, TRPV6) and its physiological effects in in vivo models are warranted. A deeper understanding of the biological activity of 24-hydroxylated vitamin D metabolites will provide a more complete picture of vitamin D homeostasis and may reveal novel therapeutic opportunities for these compounds in various disease states.

References

- 1. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural metabolites of 1alpha,25-dihydroxyvitamin D(3) retain biologic activity mediated through the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolic Fate of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the biologically active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). Its formation represents a key step in the catabolic cascade of vitamin D2, primarily initiated by the enzyme cytochrome P450 family 24 subfamily A1 (CYP24A1). Understanding the in vivo metabolic pathway of this trihydroxylated metabolite is crucial for elucidating the complete picture of vitamin D2 endocrinology and for the development of novel vitamin D analogues with tailored therapeutic profiles. This technical guide provides a comprehensive overview of the in vivo metabolism of 1α,24,25-(OH)₃D₂, detailing the enzymatic processes, subsequent metabolic products, and the analytical methodologies employed for its study.

Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2

The in vivo metabolism of 1α,24,25-(OH)₃D₂ is a multi-step process involving sequential hydroxylations and other modifications, primarily occurring in the kidney.

Formation of 1α,24,25-Trihydroxyvitamin D2

The initial and rate-limiting step in the catabolism of 1α,25-(OH)₂D₂ is the hydroxylation at the C-24 position, catalyzed by the mitochondrial enzyme CYP24A1. This reaction yields 1α,24R,25-trihydroxyvitamin D₂.

Further Metabolism

Following its formation, 1α,24,25-(OH)₃D₂ serves as a substrate for further enzymatic modifications, also mediated by CYP24A1. In vitro studies using isolated perfused rat kidneys have demonstrated that 1α,24,25-(OH)₃D₂ is further hydroxylated at the C-28 and C-26 positions to form 1α,24,25,28-tetrahydroxyvitamin D₂ and 1α,24,25,26-tetrahydroxyvitamin D₂, respectively. These subsequent hydroxylations are part of the inactivation pathway, leading to metabolites with progressively lower biological activity.

The metabolic cascade ultimately results in the formation of water-soluble, biologically inactive end products that are excreted.

Quantitative Data

While specific in vivo pharmacokinetic data for 1α,24,25-(OH)₃D₂ is limited, studies on related vitamin D metabolites provide valuable insights into its likely behavior.

| Parameter | Value/Observation | Species | Notes |

| Formation | Produced from 1,25-(OH)₂D₂ via CYP24A1-mediated 24-hydroxylation. | Rat (in vitro) | Key initiating step in the catabolic pathway. |

| Further Metabolism | Metabolized to 1α,24,25,28-tetrahydroxyvitamin D₂ and 1α,24,25,26-tetrahydroxyvitamin D₂. | Rat (in vitro) | Part of the inactivation cascade. |

| Biological Activity (Analog) | 1α,24,25-(OH)₃D₃ (the D3 analog) exhibits biological activity, including binding to the Vitamin D Receptor (VDR), though with lower affinity than 1,25-(OH)₂D₃. | In vitro | Suggests potential for some residual biological activity of the D2 form. |

| Pharmacokinetics (Related Compound) | 1α,24(OH)₂D₂ (a related metabolite) has approximately one-fifth the systemic exposure of 1α,25(OH)₂D₂ in rats.[1] | Rat | Indicates that 24-hydroxylation can significantly alter the pharmacokinetic profile. |

Signaling Pathways

The biological effects of vitamin D metabolites are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. While the direct signaling pathways of 1α,24,25-(OH)₃D₂ have not been extensively studied, it is presumed to interact with the VDR, albeit with a lower affinity than its precursor, 1α,25-(OH)₂D₂.

Upon binding to the VDR, vitamin D metabolites can initiate both genomic and non-genomic signaling pathways.

Genomic Signaling

The canonical genomic pathway involves the binding of the VDR-ligand complex to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This process regulates a wide array of physiological functions, including calcium and phosphate homeostasis, cell proliferation and differentiation, and immune responses.[2]

Non-Genomic Signaling

In addition to the classical genomic pathway, vitamin D metabolites can elicit rapid, non-genomic responses.[3][4][5][6][7] These actions are initiated at the cell membrane and involve the activation of various second messenger systems, including:

-

Phospholipase C (PLC)

-

Mitogen-activated protein kinases (MAPK)[4]

These rapid signaling events can, in turn, influence genomic responses through cross-talk with nuclear signaling pathways.

Experimental Protocols

The study of the in vivo metabolism of 1α,24,25-(OH)₃D₂ requires robust experimental protocols for sample collection, preparation, and analysis.

In Vivo Animal Models

Rats are a commonly used animal model for studying vitamin D metabolism.[1][8]

Protocol for In Vivo Metabolism Study in Rats:

-

Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized under controlled conditions of temperature, humidity, and light-dark cycle.

-

Dosing: A physiological or pharmacological dose of the parent compound (e.g., radiolabeled 1α,25-(OH)₂D₂) is administered intravenously or orally.

-

Sample Collection: At various time points post-administration, blood is collected via cardiac puncture or from the tail vein. Tissues of interest, such as the kidneys, liver, and intestine, are also harvested.

-

Sample Processing: Blood is centrifuged to obtain serum or plasma. Tissues are homogenized. All samples are stored at -80°C until analysis.

Sample Preparation for Metabolite Analysis

Lipid Extraction from Serum/Plasma:

-

To a serum or plasma sample, add two volumes of methanol and vortex thoroughly.

-

Add two volumes of dichloromethane, vortex again, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipid-soluble vitamin D metabolites.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in an appropriate solvent for chromatographic analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.[9][10][11][12][13]

General LC-MS/MS Protocol:

-

Chromatographic Separation: The extracted metabolites are separated using a reverse-phase C18 column with a gradient elution of methanol and water.

-

Ionization: The separated metabolites are ionized using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite to ensure accurate identification and quantification.

-

Quantification: Stable isotope-labeled internal standards are used to correct for matrix effects and variations in extraction efficiency and instrument response.

Visualizations

Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2

Caption: Catabolic pathway of 1α,25-(OH)₂D₂ to inactive metabolites.

Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for studying vitamin D metabolism in vivo.

Signaling Pathways of Vitamin D Metabolites

References

- 1. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D Receptor Mediates a Myriad of Biological Actions Dependent on Its 1,25‐Dihydroxyvitamin D Ligand: Distinct Regulatory Themes Revealed by Induction of Klotho and Fibroblast Growth Factor‐23 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Non-Genomic Actions of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of 1 alpha-hydroxyvitamin D2 to activated dihydroxyvitamin D 2 metabolites decreases endogenous 1 alpha, 25-dihydroxyvitamin D 3 in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin D metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

1α,24,25-Trihydroxyvitamin D2: An In-Depth Technical Guide to Vitamin D Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂VD₂). Understanding the binding affinity of this and related compounds to the Vitamin D Receptor (VDR) is crucial for the development of novel therapeutics targeting a wide range of physiological processes. The VDR, a ligand-inducible transcription factor, plays a key role in calcium homeostasis, bone metabolism, cellular growth and differentiation, and immune system modulation.[1] This guide provides a comprehensive overview of the VDR binding affinity of 1α,24,25-Trihydroxy VD2, its related analogs, the experimental protocols for these determinations, and the associated signaling pathways.

Vitamin D Receptor (VDR) Binding Affinity: A Comparative Analysis

| Compound | Relative Binding Affinity (RBA) for VDR | Species/System | Comments |

| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | 100% (Reference Compound) | Multiple (Human, Rat, Chick) | The primary active form of vitamin D₃, used as the standard for comparison. |

| 1α,25-Dihydroxyvitamin D₂ | ~100% | Human, Rat | Demonstrates equal affinity to 1α,25-(OH)₂D₃ in mammalian systems. |

| 24-epi-1α,25-Dihydroxyvitamin D₂ | ~33% | Chick Intestinal Receptor | Exhibits significantly lower affinity compared to 1α,25-(OH)₂D₃.[1] |

| 1α,24(R),25-Trihydroxyvitamin D₃ | Lower than 1α,25-(OH)₂D₃ | Not specified | Generally, hydroxylation at the C-24 position can reduce VDR binding affinity. |

Note: Relative Binding Affinity (RBA) is often expressed as a percentage relative to the binding of 1α,25-dihydroxyvitamin D₃, which is set at 100%.

Experimental Protocols: VDR Competitive Binding Assay

The determination of VDR binding affinity is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (e.g., 1α,24,25-Trihydroxy VD2) to displace a radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃) from the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated 1α,25-dihydroxyvitamin D₃ ([³H]-1α,25(OH)₂D₃) with high specific activity.

-

Test Compound: 1α,24,25-Trihydroxyvitamin D2 at various concentrations.

-

Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)₂D₃ to determine non-specific binding.

-

Assay Buffer: A buffer solution designed to maintain the stability of the receptor and ligand, typically containing Tris-HCl, EDTA, DTT, and KCl.

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound and the unlabeled control ligand in the assay buffer.

-

Incubation: In appropriate reaction vessels, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the test compound or unlabeled control. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).

-

Equilibrium: Incubate the reactions at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

Separation: Separate the VDR-bound radioligand from the free radioligand using either a hydroxylapatite slurry followed by centrifugation and washing, or by vacuum filtration through glass fiber filters.

-

Quantification: Add scintillation cocktail to the separated bound fraction and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

VDR Signaling Pathways and Experimental Workflow

The biological effects of vitamin D compounds are primarily mediated through the VDR, which functions as a nuclear receptor. Upon ligand binding, the VDR undergoes a conformational change, leading to a cascade of molecular events that ultimately regulate gene expression.

Caption: VDR genomic signaling pathway for Vitamin D2 metabolism and action.

The diagram above illustrates the metabolic activation of Vitamin D2 and the subsequent genomic signaling cascade. Vitamin D2 is first hydroxylated in the liver to 25-hydroxyvitamin D2, and then in the kidney to the active form, 1,25-dihydroxyvitamin D2. This active form, and its metabolite 1,24,25-trihydroxyvitamin D2, can bind to the VDR. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

References

In Vitro Functions of 1α,24,25-Trihydroxy Vitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2 that plays a role in calcium homeostasis and cellular regulation. While extensive research has focused on its vitamin D3 counterpart, understanding the specific in vitro functions of this vitamin D2 metabolite is crucial for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known in vitro activities of 1α,24,25-trihydroxy VD2 and related analogs, focusing on its effects on cell differentiation and proliferation, its interaction with the vitamin D receptor (VDR), and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from studies on analogous compounds are presented to facilitate further research in this area.

Core Functions and Mechanisms of Action

The biological effects of 1α,24,25(OH)₃D₂ are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction initiates a cascade of molecular events that lead to the regulation of gene expression. The key enzyme in the catabolism of active vitamin D metabolites is 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), which is also involved in the metabolism of 1α,24,25(OH)₃D₂.

Cellular Differentiation

In vitro studies, particularly using the human promyelocytic leukemia cell line HL-60, have demonstrated that vitamin D analogs are potent inducers of differentiation. While specific quantitative data for 1α,24,25(OH)₃D₂ is limited in the available literature, studies on the closely related 1α,25-dihydroxyvitamin D3 (calcitriol) show induction of HL-60 cells into monocytes and macrophages. This differentiation is characterized by the expression of specific cell surface markers such as CD11b and CD14. The general consensus is that the potency of various vitamin D derivatives in inducing differentiation correlates with their binding affinity for the VDR.

Cell Proliferation

Quantitative Data

Specific quantitative data for the in vitro functions of 1α,24,25-Trihydroxy VD2 is not extensively available in the public domain. The following tables summarize representative quantitative data for the closely related and well-studied vitamin D analog, 1α,25-dihydroxyvitamin D3 (Calcitriol), to provide a comparative baseline for researchers.

Table 1: VDR Binding Affinity of Vitamin D Analogs

| Compound | Receptor Source | Assay Type | Kᵢ (nM) | Relative Binding Affinity (%) |

| 1α,25(OH)₂D₃ (Calcitriol) | Recombinant Human VDR | Competitive Radioligand Binding | ~0.1 | 100 |

| 25(OH)D₃ | Human VDR | Competitive Radioligand Binding | ~5.0 | ~2 |

Note: Kᵢ and relative binding affinity values can vary depending on the specific experimental conditions and assay used.

Table 2: In Vitro Effects of 1α,25(OH)₂D₃ on HL-60 Cells

| Parameter | Concentration | Incubation Time | Result |

| Differentiation | |||

| NBT Reduction | 10 nM | 72 hours | Significant increase in NBT-positive cells |

| CD11b Expression | 10 nM - 1 µM | 4 days | Concentration-dependent increase in expression |

| CD14 Expression | 10 nM - 1 µM | 4 days | Concentration-dependent increase in expression |

| Proliferation | |||

| Inhibition | 4 x 10⁻⁷ M (IC50) | Not Specified | Inhibition of cell survival[1] |

Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration near its Kd.

-

Test Compound: 1α,24,25-Trihydroxy VD2, serially diluted.

-

Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)₂D₃ to determine non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In appropriate tubes, combine the assay buffer, radioligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer alone (for total binding).

-

Add the receptor source to initiate the binding reaction.

-

Incubate to allow binding to reach equilibrium (e.g., 15 hours at 4°C).[2]

-

Separate bound from free radioligand using HAP or filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.[3]

HL-60 Cell Differentiation Assays

This assay measures the functional differentiation of myeloid cells by their ability to produce superoxide upon stimulation, which reduces the yellow NBT to a blue formazan precipitate.[4]

Materials:

-

HL-60 cells

-

1α,24,25-Trihydroxy VD2

-

Phorbol 12-myristate 13-acetate (PMA) or other suitable stimulant

-

NBT solution (1 mg/mL in PBS)

-

Microscope

Procedure:

-

Culture HL-60 cells in the presence of various concentrations of 1α,24,25-Trihydroxy VD2 for a specified period (e.g., 72-96 hours).

-

Harvest the cells and resuspend in fresh medium.

-

Add the stimulant (e.g., PMA) and NBT solution to the cell suspension.

-

Incubate at 37°C for 30-60 minutes.

-

Prepare cytospin slides or view cells directly under a microscope.

-

Data Analysis: Count the percentage of cells containing blue-black formazan deposits (NBT-positive cells).

This method quantifies the expression of cell surface differentiation markers.[5][6]

Materials:

-

Differentiated and control HL-60 cells

-

Fluorescently-labeled monoclonal antibodies against human CD11b and CD14

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Harvest the cells and wash with a suitable buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with the fluorescently-labeled antibodies (or isotype controls) on ice in the dark for 30 minutes.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in buffer for analysis.

-

Data Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells expressing CD11b and CD14 and the mean fluorescence intensity.

Signaling Pathways and Visualizations

The primary signaling pathway for 1α,24,25(OH)₃D₂ is initiated by its binding to the VDR. This leads to a conformational change in the receptor, its heterodimerization with the Retinoid X Receptor (RXR), and the subsequent binding of the VDR-RXR complex to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating gene transcription.

Another layer of signaling involves rapid, non-genomic actions that are initiated at the cell membrane. These pathways can involve the activation of second messengers and protein kinases, such as MAP-kinase.[5][7]

Genomic Signaling Pathway of 1α,24,25-Trihydroxy VD2

Experimental Workflow for VDR Competitive Binding Assay

References

- 1. Differentiation induction of human leukemia cells (HL60) by a combination of 1,25-dihydroxyvitamin D3 and retinoic acid (all trans or 9-cis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

1α,24,25-Trihydroxyvitamin D2: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the vitamin D2 endocrine system. As an analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D2, its biological activities and potential therapeutic applications are of significant interest to the scientific community. This document provides a comprehensive technical guide on 1α,24,25-trihydroxyvitamin D2, summarizing its metabolic pathway, mechanism of action, and available biological data. It also details relevant experimental protocols for its study and presents signaling pathways and experimental workflows in a clear, visual format.

Metabolism and Synthesis

1α,24,25-Trihydroxyvitamin D2 is produced in the body through the metabolic cascade of vitamin D2 (ergocalciferol). Following the conversion of vitamin D2 to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), further hydroxylation can occur. Specifically, 1α,24,25-trihydroxyvitamin D2 is formed when 1α,25-dihydroxyvitamin D2 is hydroxylated at the C-24 position.[1] This metabolic step is a part of the catabolic pathway that modulates the levels of active vitamin D hormones.

The synthesis of various vitamin D analogs, including trihydroxy forms, has been achieved for research and therapeutic purposes. These synthetic routes often involve convergent strategies, building the A-ring and the CD-ring/side-chain portions of the molecule separately before coupling them.

Mechanism of Action

Like other vitamin D compounds, the biological effects of 1α,24,25-trihydroxyvitamin D2 are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

Vitamin D Receptor (VDR) Signaling Pathway

Upon entering the target cell, 1α,24,25-trihydroxyvitamin D2 is presumed to bind to the ligand-binding domain of the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus. In the nucleus, the VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of this complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of these genes, leading to changes in protein expression and ultimately a cellular response.

References

Stereochemistry of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂), a significant metabolite of the active form of vitamin D2. The stereochemical configuration at the C-24 position, resulting in (24R) and (24S) epimers, plays a pivotal role in modulating the biological activity of this compound. This document outlines the synthesis, structural characterization, and biological implications of these stereoisomers. Detailed experimental protocols for stereoselective synthesis and analytical separation are provided, alongside quantitative data and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of vitamin D metabolism and drug development.

Introduction

Vitamin D2 (ergocalciferol) undergoes a series of hydroxylation steps to become biologically active. The final active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), is subject to metabolic inactivation, a key step of which is hydroxylation at the C-24 position, catalyzed by the enzyme CYP24A1. This reaction introduces a new chiral center, leading to the formation of two diastereomers: 1α,24R,25-trihydroxyvitamin D2 and 1α,24S,25-trihydroxyvitamin D2. The spatial arrangement of the hydroxyl group at C-24 has a profound impact on the molecule's interaction with the vitamin D receptor (VDR) and its subsequent biological activity. Understanding the stereochemistry of these metabolites is crucial for elucidating the pathways of vitamin D catabolism and for the design of novel vitamin D analogs with tailored therapeutic properties.

Stereochemistry at C-24

The introduction of a hydroxyl group at the C-24 position of 1α,25-(OH)₂D₂ results in two epimers, designated as (24R) and (24S). The absolute configuration at this chiral center significantly influences the conformation of the side chain, which is a critical determinant for binding to the VDR. Research on related vitamin D analogs has consistently shown that the stereochemistry of the side chain can dramatically alter biological potency. For instance, in the case of 1α,25-dihydroxyvitamin D₂, the 24-epi (24S) form exhibits reduced biological activity compared to the (24R) form in some assays.[1][2][3]

Data Presentation

NMR Spectroscopic Data

Disclaimer: The following data is representative and compiled from studies on analogous 24-hydroxylated vitamin D derivatives. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Side Chain of 1α,24,25-(OH)₃D₂ Epimers

| Atom | ¹H Chemical Shift (δ, ppm) - (24R) | ¹H Chemical Shift (δ, ppm) - (24S) | ¹³C Chemical Shift (δ, ppm) - (24R) | ¹³C Chemical Shift (δ, ppm) - (24S) |

| C-21 | ~1.0-1.1 (d) | ~1.0-1.1 (d) | ~19-21 | ~19-21 |

| C-22 | ~5.2-5.4 (dd) | ~5.2-5.4 (dd) | ~130-132 | ~130-132 |

| C-23 | ~5.4-5.6 (dd) | ~5.4-5.6 (dd) | ~135-137 | ~135-137 |

| C-24 | ~3.4-3.6 (m) | ~3.5-3.7 (m) | ~72-74 | ~72-74 |

| C-25 | - | - | ~71-73 | ~71-73 |

| C-26 | ~1.2-1.3 (s) | ~1.2-1.3 (s) | ~29-31 | ~29-31 |

| C-27 | ~1.2-1.3 (s) | ~1.2-1.3 (s) | ~29-31 | ~29-31 |

| C-28 | ~0.9-1.0 (d) | ~0.9-1.0 (d) | ~17-19 | ~17-19 |

Note: d denotes a doublet, dd a doublet of doublets, m a multiplet, and s a singlet. The chemical shifts for protons on C-24 and adjacent carbons are expected to show the most significant differences between the two epimers.

Biological Activity Data

Direct comparative biological activity data for the (24R) and (24S) epimers of 1α,24,25-trihydroxyvitamin D2 is limited. However, studies on the closely related 24-epimers of 1α,25-dihydroxyvitamin D2 provide valuable insights into the influence of C-24 stereochemistry on VDR binding and biological function.

Table 2: Relative Biological Activity of 24-epi-1α,25-dihydroxyvitamin D2 (24S) compared to 1α,25-dihydroxyvitamin D2 (24R)

| Biological Parameter | Relative Activity of 24-epi-1α,25(OH)₂D₂ (24S) | Reference |

| Binding to Chick Intestinal VDR | ~33% of 1α,25(OH)₂D₃ | [2] |

| Intestinal Calcium Transport (rat) | ~50% of 1α,25(OH)₂D₂ | [2][4] |

| Bone Mineralization (rat) | ~50% of 1α,25(OH)₂D₂ | [2] |

| Bone Calcium Mobilization (rat, in vivo) | Inactive (long-term), transiently active (short-term) | [2] |

| Bone Resorption (fetal rat bone culture) | ~20% of 1α,25(OH)₂D₂ | [2] |

| HL-60 Cell Differentiation | Comparable to 1α,25(OH)₂D₃ | [3] |

These data suggest that the (24S) configuration generally leads to a decrease in classical vitamin D activities related to calcium metabolism, although its effect on cell differentiation may be comparable. This highlights the potential for stereochemistry to create analogs with dissociated biological profiles.

Experimental Protocols

Disclaimer: The following protocols are exemplary and based on established methodologies for the synthesis and analysis of related vitamin D analogs. Researchers should adapt and optimize these protocols for their specific applications.

Stereoselective Synthesis of 1α,24,25-(OH)₃D₂ Epimers

The stereoselective synthesis of the (24R) and (24S) epimers of 1α,24,25-trihydroxyvitamin D2 can be achieved through a convergent approach, coupling a protected A-ring synthon with a stereochemically defined CD-ring side-chain synthon.

Key Strategy: The stereocenter at C-24 is typically introduced using a stereoselective reaction such as Sharpless asymmetric dihydroxylation on a suitable precursor to the side chain.

Exemplary Protocol for the Synthesis of the CD-Ring Side-Chain Synthon:

-

Starting Material: A suitable protected CD-ring fragment, such as the Inhoffen-Lythgoe diol, is used as the starting material.

-

Side Chain Elongation: The side chain is elongated using standard organic synthesis methods, such as Wittig or Julia olefination, to introduce the necessary carbon framework.

-

Stereoselective Dihydroxylation: A key step involves the Sharpless asymmetric dihydroxylation of a double bond at the C-23/C-24 position of the side chain precursor. The choice of the chiral ligand (AD-mix-α or AD-mix-β) will determine the stereochemistry of the resulting diol, leading to either the (24R) or (24S) configuration.

-

Protection and Functional Group Manipulation: The newly introduced hydroxyl groups are appropriately protected, and further functional group manipulations are carried out to yield the final CD-ring side-chain synthon ready for coupling.

-

Coupling Reaction: The protected A-ring and CD-ring synthons are coupled using a palladium-catalyzed reaction, such as a Suzuki or Stille coupling.

-

Deprotection: The final step involves the removal of all protecting groups to yield the target molecule, 1α,24R,25-trihydroxyvitamin D2 or 1α,24S,25-trihydroxyvitamin D2.

HPLC Separation of (24R) and (24S) Epimers

The separation of the (24R) and (24S) diastereomers of 1α,24,25-trihydroxyvitamin D2 is challenging due to their similar physical properties. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.

Exemplary HPLC Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is essential.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is used. The ratio of the solvents needs to be carefully optimized to achieve baseline separation. A typical starting point would be 95:5 (v/v) hexane:isopropanol.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.

-

Detection: UV detection at the λmax of the vitamin D chromophore (around 265 nm) is used.

-

Derivatization (Optional): To enhance the separation and/or detection, the sample can be derivatized. Derivatization with reagents that introduce a bulky, chiral, or UV-active group can improve the resolution of the diastereomers.

Mandatory Visualizations

Vitamin D Receptor Signaling Pathway

The biological effects of 1α,24,25-trihydroxyvitamin D2, like other vitamin D metabolites, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.

Caption: Vitamin D Receptor (VDR) signaling pathway.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical experimental workflow for the stereoselective synthesis and subsequent analysis of the 1α,24,25-trihydroxyvitamin D2 epimers.

References

- 1. nacalai.com [nacalai.com]

- 2. chiralizer.com [chiralizer.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Vitamin D Receptor Mediates a Myriad of Biological Actions Dependent on Its 1,25‐Dihydroxyvitamin D Ligand: Distinct Regulatory Themes Revealed by Induction of Klotho and Fibroblast Growth Factor‐23 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of 1α,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of Vitamin D2. The comprehensive analysis of Vitamin D metabolites is crucial for understanding the full spectrum of its biological activity and metabolic pathways. While methods for the detection of major metabolites like 25-hydroxyvitamin D and 1α,25-dihydroxyvitamin D are well-established, the quantification of less abundant, yet potentially significant, metabolites such as 1α,24,25-(OH)₃D₂ presents an analytical challenge. This document provides detailed application notes and extrapolated protocols for the detection of 1α,24,25-(OH)₃D₂, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for this application due to its high sensitivity and specificity.

The protocols described herein are based on established methods for similar trihydroxylated Vitamin D metabolites. Researchers should note that the development of a fully validated method for 1α,24,25-(OH)₃D₂ will require the availability of a certified analytical standard and subsequent rigorous validation of the method's performance characteristics.

Analytical Methodologies

The preferred method for the accurate quantification of 1α,24,25-(OH)₃D₂ is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays, while commonly used for more abundant Vitamin D metabolites, generally lack the specificity to distinguish between the various hydroxylated forms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the necessary selectivity and sensitivity to measure the typically low circulating concentrations of trihydroxylated Vitamin D metabolites. The methodology involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation

The initial step in the analytical workflow is the extraction of the analyte from the biological matrix (e.g., serum, plasma) and removal of interfering substances. Given that Vitamin D and its metabolites are bound to proteins in circulation, a protein precipitation step is essential. This is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify and concentrate the analyte.

2. Chromatographic Separation

Reversed-phase ultra-high-performance liquid chromatography (UPLC) is the technique of choice for separating 1α,24,25-(OH)₃D₂ from other Vitamin D metabolites and endogenous interferences. A C18 column is commonly employed for this purpose. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile.

3. Mass Spectrometric Detection

Following chromatographic separation, the analyte is ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

Experimental Protocols

Protocol 1: Sample Preparation from Human Serum/Plasma

This protocol outlines a combined protein precipitation and liquid-liquid extraction procedure.

Materials:

-

Human serum or plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Deionized water

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of a related Vitamin D metabolite, as a specific IS for 1α,24,25-(OH)₃D₂ may not be commercially available)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

Sample concentrator/evaporator

Procedure:

-

Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.

-

Vortex for 2 minutes.

-

Centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (MTBE) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method for 1α,24,25-(OH)₃D₂.

Instrumentation:

-

A UPLC system coupled to a tandem mass spectrometer.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-1 min: 50% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 50% B and equilibrate.

-

Mass Spectrometry Conditions (Extrapolated for 1α,24,25-(OH)₃D₂):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MRM Transitions (Predicted):

-

Analyte: 1α,24,25-(OH)₃D₂ (Molecular Weight: 444.6 g/mol ). The precursor ion would likely be the [M+H]⁺ adduct (m/z 445.6) or a water loss adduct [M+H-H₂O]⁺ (m/z 427.6). Product ions would result from further water losses.

-

Primary Transition (example): m/z 427.6 → 409.6 ([M+H-2H₂O]⁺ → [M+H-3H₂O]⁺)

-

Secondary Transition (example): m/z 427.6 → 391.6 ([M+H-2H₂O]⁺ → [M+H-4H₂O]⁺)

-

-

Internal Standard: Use the appropriate transitions for the selected internal standard.

-

Note: The exact m/z values for the precursor and product ions must be determined experimentally by infusing a pure standard of 1α,24,25-(OH)₃D₂ into the mass spectrometer.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of hydroxylated Vitamin D metabolites using LC-MS/MS. These values are provided as a reference and are representative of what could be expected for a validated 1α,24,25-(OH)₃D₂ assay.

| Parameter | 1α,25-(OH)₂D₃[1] | 1α,25-(OH)₂D₂[1] | 24,25-(OH)₂D₃[2] |

| Limit of Detection (LOD) | 1.5 pmol/L | 1.5 pmol/L | Not Reported |

| Limit of Quantification (LOQ) | 3.0 pmol/L | Not Reported | Not Reported |

| Linearity Range | Not Reported | Not Reported | Not Reported |

| Intra-assay Precision (%CV) | 5.6% (at 120 pmol/L) | 8.7% (at 186 pmol/L) | 4.0% (at 2.5 ng/mL) |

| Inter-assay Precision (%CV) | 8.0% (at 120 pmol/L) | 11.0% (at 186 pmol/L) | 5.6% (at 2.5 ng/mL) |

| Recovery | Not Reported | Not Reported | Not Reported |

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Note: HPLC Analysis of 1α,24,25-Trihydroxyvitamin D2

Audience: Researchers, scientists, and drug development professionals.

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD2) is a metabolite of vitamin D2. The accurate quantification of vitamin D metabolites is crucial for research in calcium homeostasis, bone metabolism, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of these compounds. This document provides a detailed protocol for the analysis of 1α,24,25-(OH)₃VD2 using a reversed-phase HPLC method with UV detection, adapted from established methods for other vitamin D metabolites.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, HPLC analysis, and quantification of 1α,24,25-(OH)₃VD2.

1. Sample Preparation (from Serum/Plasma)

A multi-step extraction process is employed to isolate the analyte from the biological matrix.

-

Protein Precipitation: To 1.0 mL of serum or plasma, add 2.0 mL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 5.0 mL of n-hexane and vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Evaporation and Reconstitution: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the dried extract in 200 µL of the mobile phase.

2. HPLC System and Conditions

The following HPLC conditions are recommended as a starting point for the analysis of 1α,24,25-(OH)₃VD2. Optimization may be required based on system performance and specific sample characteristics.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV detector |

| Column | Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Methanol:Acetonitrile:Water (e.g., 70:25:5, v/v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm[1] |

| Injection Volume | 50 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 20 minutes |

3. Calibration and Quantification

-

Prepare a series of calibration standards of 1α,24,25-(OH)₃VD2 in the mobile phase.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and determine the concentration of 1α,24,25-(OH)₃VD2 from the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data based on typical performance for HPLC analysis of similar vitamin D metabolites.[1][2]

Table 1: Chromatographic Parameters

| Compound | Expected Retention Time (min) |

| 1α,24,25-Trihydroxyvitamin D2 | To be determined experimentally |

| Reference Compound (e.g., 25(OH)D3) | ~9-10[1] |

Table 2: Method Validation Parameters (Representative)

| Parameter | Expected Value |

| Linearity (r²) | > 0.99[2][3] |

| Limit of Detection (LOD) | ~1-5 ng/mL |

| Limit of Quantification (LOQ) | ~5-10 ng/mL[1] |

| Precision (%RSD) | < 10% |

| Recovery (%) | 85-110%[1] |

Visualizations

Diagram 1: HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of 1α,24,25-Trihydroxyvitamin D2.

Diagram 2: Vitamin D2 Metabolic Pathway

Caption: Simplified metabolic pathway of Vitamin D2.

References

Application Notes and Protocols for the Quantification of 1α,24,25-Trihydroxyvitamin D2 in Serum Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD₂) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂VD₂). It is formed through the action of the enzyme CYP24A1, which plays a key role in vitamin D catabolism. The quantification of this trihydroxy metabolite in serum is of growing interest for a comprehensive understanding of vitamin D metabolism and its dysregulation in various physiological and pathological states. This document provides a detailed, though prospective, protocol for the quantification of 1α,24,25(OH)₃VD₂ in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methods for similar vitamin D metabolites.

Note: As of the compilation of this document, a specific, validated LC-MS/MS method for the absolute quantification of 1α,24,25-Trihydroxyvitamin D2 in human serum, including its specific MRM transitions and reported circulating concentrations, is not widely available in the peer-reviewed literature. The following protocol is therefore a proposed method based on established techniques for the analysis of other hydroxylated vitamin D metabolites.

Vitamin D2 Metabolic Pathway